molecular formula C20H41B B1661939 Hexadecane, 1-bromo-3,7,11,15-tetramethyl- CAS No. 2791-57-3

Hexadecane, 1-bromo-3,7,11,15-tetramethyl-

Cat. No. B1661939
CAS RN: 2791-57-3
M. Wt: 361.4 g/mol
InChI Key: DNKBEUKCVDMKFH-UHFFFAOYSA-N
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Patent
US08865675B2

Procedure details

To a suspension of magnesium bromide diethyl etherate (25.9 g, 100.3 mmol) in anhydrous diethyl ether (250 mL) under nitrogen at room temperature was added a solution of phytanyl mesylate (18.9 g, 50.2 mmol) in anhydrous diethyl ether (200 mL) dropwise over 15 minutes. The resulting slurry was stirred for 72 hours at room temperature. Upon completion, the reaction mixture was cooled to 0° C. and ice cold water was added dropwise until all solid dissolved and bubbling stopped. Diethyl ether (300 mL) was added, and the organic and aqueous layers separated. The aqueous layer was back-extracted with diethyl ether (200 mL). The combined diethyl ether extracts were dried on MgSO4, filtered, and concentrated. The resulting oil was purified by column chromatography (column 10″L×2″W; eluted with 100% hexanes) to afford the product as a pale yellow oil (16.3 g, 90%).
Quantity
25.9 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
phytanyl mesylate
Quantity
18.9 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
90%

Identifiers

REACTION_CXSMILES
CCOCC.[Mg+2].[Br-:7].[Br-].S(O[CH2:14][CH2:15][CH:16]([CH2:18][CH2:19][CH2:20][CH:21]([CH2:23][CH2:24][CH2:25][CH:26]([CH2:28][CH2:29][CH2:30][CH:31]([CH3:33])[CH3:32])[CH3:27])[CH3:22])[CH3:17])(=O)(=O)C>C(OCC)C>[CH2:14]([Br:7])[CH2:15][CH:16]([CH2:18][CH2:19][CH2:20][CH:21]([CH2:23][CH2:24][CH2:25][CH:26]([CH2:28][CH2:29][CH2:30][CH:31]([CH3:33])[CH3:32])[CH3:27])[CH3:22])[CH3:17] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
25.9 g
Type
reactant
Smiles
CCOCC.[Mg+2].[Br-].[Br-]
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
phytanyl mesylate
Quantity
18.9 g
Type
reactant
Smiles
S(C)(=O)(=O)OCCC(C)CCCC(C)CCCC(C)CCCC(C)C
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting slurry was stirred for 72 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Upon completion, the reaction mixture was cooled to 0° C.
ADDITION
Type
ADDITION
Details
ice cold water was added dropwise until all solid
DISSOLUTION
Type
DISSOLUTION
Details
dissolved
CUSTOM
Type
CUSTOM
Details
bubbling
ADDITION
Type
ADDITION
Details
Diethyl ether (300 mL) was added
CUSTOM
Type
CUSTOM
Details
the organic and aqueous layers separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was back-extracted with diethyl ether (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined diethyl ether extracts were dried on MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting oil was purified by column chromatography (column 10″L×2″W; eluted with 100% hexanes)

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
C(CC(C)CCCC(C)CCCC(C)CCCC(C)C)Br
Measurements
Type Value Analysis
AMOUNT: MASS 16.3 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.